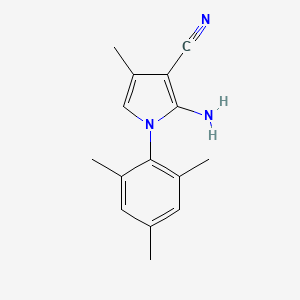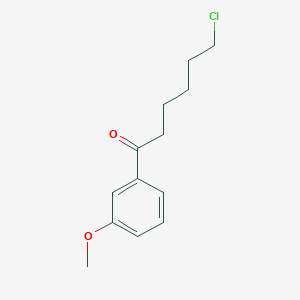
6-Chloro-1-(3-methoxyphenyl)-1-oxohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It might also include information on the compound’s role or use in industry or research.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Organic Synthesis and Material Science Applications
1. Organometallic Complexes and Reactions Research involving organometallic complexes, such as ruthenium carbonyl cluster complexes with oxygen ligands, demonstrates the intricate reactions and potential applications of similar compounds in catalysis and material science. The study by Jeynes et al. (1994) explores the reactions between Ru3(CO)12 and methoxyphenol derivatives, leading to various ruthenium clusters with potential applications in catalysis and materials science Jeynes et al., 1994.
2. Photolysis of Nitroso-Compounds Gowenlock et al. (1974) provide detailed studies on the photolysis of chloro-nitroso compounds, offering insights into the behavior of such compounds under light exposure. This research could inform the photostability and photoreactivity of related chloro and methoxy functional groups, potentially applicable in developing light-sensitive materials Gowenlock et al., 1974.
3. Crystal Structure Analysis The crystal structure analysis of compounds with methoxyphenyl groups, as conducted by Chelli et al. (2016), can provide valuable information on the molecular configuration, stability, and potential intermolecular interactions of similar compounds. Such studies are fundamental in the development of new materials and understanding their properties Chelli et al., 2016.
Potential Applications in Biological Systems
4. Anti-inflammatory Properties and Fluorescent Probes Compounds with methoxyphenyl groups have been explored for their anti-inflammatory properties and as fluorescent probes, indicating potential applications in medicinal chemistry and bioimaging. The work by Balo et al. (2000) on methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate highlights the multifaceted applications of these compounds, including studies on lipid bilayers in biological membranes Balo et al., 2000.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include information on safe handling and disposal procedures.
将来の方向性
This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
特性
IUPAC Name |
6-chloro-1-(3-methoxyphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBACJUGULGACOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443150 |
Source


|
| Record name | 6-CHLORO-1-(3-METHOXYPHENYL)-1-OXOHEXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(3-methoxyphenyl)-1-oxohexane | |
CAS RN |
258882-50-7 |
Source


|
| Record name | 6-Chloro-1-(3-methoxyphenyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=258882-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-1-(3-METHOXYPHENYL)-1-OXOHEXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


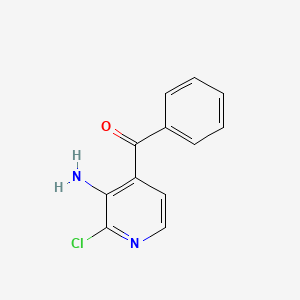
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)
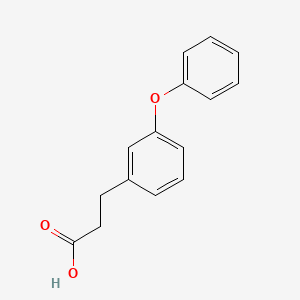
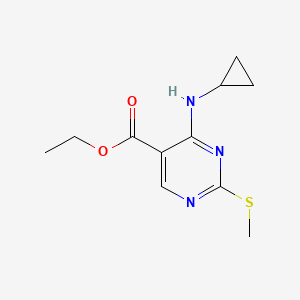
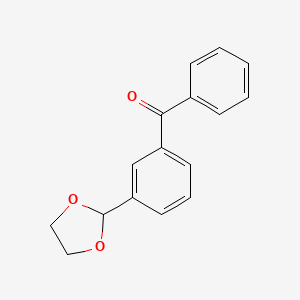
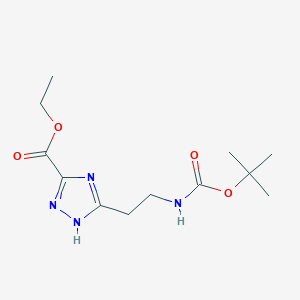
![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)
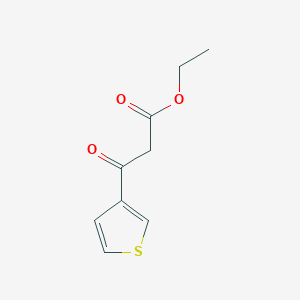
![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)
